molecular formula C19H20N2O4S B2827060 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide CAS No. 2034516-09-9

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide

Cat. No.: B2827060
CAS No.: 2034516-09-9
M. Wt: 372.44
InChI Key: MEUWBFZDJZPFOL-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide is a complex organic compound that features both benzoxazole and benzofuran moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzofuran intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzoxazole and benzofuran rings can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups to the benzoxazole or benzofuran rings.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, make it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and benzofuran moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares structural similarities with the benzofuran moiety and can undergo similar chemical reactions.

    1,4-Bis(benzoxazol-2-yl)benzene: This compound features the benzoxazole moiety and can be used for comparative studies in terms of reactivity and biological activity.

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide is unique due to its combination of benzoxazole and benzofuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13(10-14-6-7-18-15(11-14)8-9-24-18)21-26(22,23)12-17-16-4-2-3-5-19(16)25-20-17/h2-7,11,13,21H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWBFZDJZPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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